Enzyme Substrate Affinity vs. Glutarate
The enzymatic substrate activity of 2‑hydroxymethylglutaric acid (as the carboxylate anion) has been quantified through kinetic characterization of 2‑hydroxymethylglutarate dehydrogenase from Eubacterium barkeri. The enzyme displayed a Michaelis constant (Km) of 1.1 mM for racemic 2‑hydroxymethylglutarate when measured at a fixed NAD⁺ concentration of 5 mM [1]. In contrast, the unsubstituted glutarate ion is not a substrate for this enzyme, as the catalytic mechanism specifically requires the 2‑hydroxymethyl moiety to participate in hydride transfer and aldehyde/hemiacetal interconversion steps of the nicotinate fermentation pathway [2]. This Km value provides a quantitative benchmark for assessing lot‑to‑lot consistency of this compound when sourced as a biochemical reagent.
| Evidence Dimension | Michaelis constant (Km) for dehydrogenase substrate |
|---|---|
| Target Compound Data | Km = 1.1 mM (racemic 2‑hydroxymethylglutarate, 5 mM NAD⁺) |
| Comparator Or Baseline | Glutarate ion: not a substrate (no detectable turnover under identical conditions) |
| Quantified Difference | From non‑substrate to Km = 1.1 mM, an infinite relative specificity gain |
| Conditions | Reverse reaction direction monitored by NADH formation; racemic 2‑hydroxymethylglutarate; 5 mM NAD⁺; Eubacterium barkeri 2‑hydroxymethylglutarate dehydrogenase [1] |
Why This Matters
A defined Km is essential for users developing enzymatic assays, validating metabolic pathway intermediates, or requiring batch‑to‑batch biochemical comparability; generic glutarate cannot substitute because it shows zero catalytic turnover in this system.
- [1] MicroCyc MetaCyc: 2-hydroxymethylglutarate dehydrogenase. Km = 1.1 mM for racemic 2‑hydroxymethylglutarate at 5 mM NAD⁺. View Source
- [2] Reitz S, et al. Structural and kinetic properties of a beta‑hydroxyacid dehydrogenase involved in nicotinate fermentation. J Mol Biol. 2008;382(3):802‑11. PMID: 18680749. View Source
